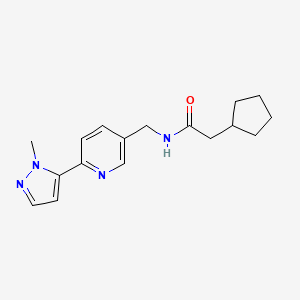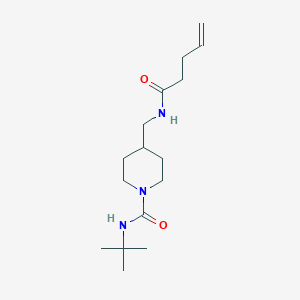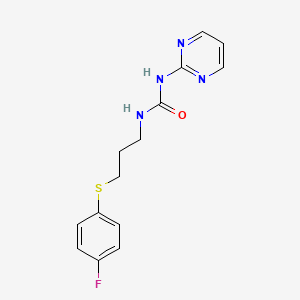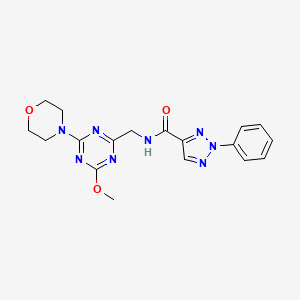
4-Chloromethyl-3-methyl-5-phenyl-isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloromethyl-3-methyl-5-phenyl-isoxazole” is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 . It is used in various chemical reactions .
Synthesis Analysis
Isoxazoles, including “4-Chloromethyl-3-methyl-5-phenyl-isoxazole”, are synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Molecular Structure Analysis
The molecular structure of “4-Chloromethyl-3-methyl-5-phenyl-isoxazole” consists of a five-membered heterocyclic moiety . The structure includes a chloromethyl group, a methyl group, and a phenyl group attached to the isoxazole ring .
Chemical Reactions Analysis
Isoxazoles, including “4-Chloromethyl-3-methyl-5-phenyl-isoxazole”, participate in various chemical reactions. They are described as inhibitors of acetylcholinesterase (AChE), a common treatment for early stages of Alzheimer’s disease .
Aplicaciones Científicas De Investigación
Tautomerism and Basicity Studies
- Tautomerism of Heteroaromatic Compounds : Studies have shown that isoxazoles, including derivatives like 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, can exist in different tautomeric forms, which influences their chemical behavior and applications (Boulton & Katritzky, 1961).
Synthesis and Reactivity
- Preparation and Lithiation : Research on the preparation and lithiation of isoxazoles, including those with similar structures to 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, indicates potential for creating novel compounds with diverse chemical properties (Micetich & Chin, 1970).
Biological and Pharmacological Applications
- Antimicrobial Activity : Isoxazole derivatives, similar to 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, have been studied for their antimicrobial properties, showing effectiveness against certain bacterial and fungal strains (Banpurkar et al., 2018).
Chemical Structure and Behavior
- Photochemistry and Vibrational Spectra : Studies on similar isoxazole compounds, focusing on their photochemical behaviors and vibrational spectra, can provide insights into the properties and applications of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole (Lopes et al., 2011).
Novel Compounds and Synthesis Methods
- Synthesis of Functional Isoxazole Derivatives : Research has been conducted on the synthesis of functional isoxazole derivatives from compounds like 3-chloromethyl-5-phenylisoxazoles, which could relate to the reactivity and potential applications of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole (Potkin et al., 2015).
Mecanismo De Acción
Safety and Hazards
Handling “4-Chloromethyl-3-methyl-5-phenyl-isoxazole” requires safety precautions. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. Therefore, it should be handled with protective gloves, protective clothing, and eye protection. It should be used only outdoors or in a well-ventilated area .
Direcciones Futuras
The future directions of “4-Chloromethyl-3-methyl-5-phenyl-isoxazole” and other isoxazoles involve further exploration of their potential applications in drug discovery, particularly as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer’s disease . Additionally, the development of eco-friendly synthetic strategies for isoxazoles is an important area of future research .
Propiedades
IUPAC Name |
4-(chloromethyl)-3-methyl-5-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQZXNDQRBZYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethyl-3-methyl-5-phenyl-isoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadec a-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene](/img/structure/B2686285.png)
![8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686286.png)
![3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2686289.png)


![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/no-structure.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2686295.png)


![N-methyl-1-(3-propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2686302.png)


![2-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2686305.png)